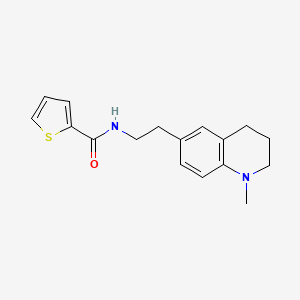
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that features a quinoline derivative linked to a thiophene ring via an ethyl chain
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with proteins that are traditionally difficult to target .
Mode of Action
It’s known that similar compounds can react with cysteine residues in proteins .
Biochemical Pathways
Compounds with similar structures have been reported to have pharmaceutical and biological activities .
Result of Action
Similar compounds have been reported to have pharmaceutical and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the alkylated quinoline derivative with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Synthesis: This method can enhance reaction efficiency and scalability.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and in the modulation of biological pathways.
Medicine
In medicinal chemistry, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to the electronic properties of the thiophene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pyridine-2-carboxamide
Uniqueness
This detailed overview provides a comprehensive understanding of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-19-10-2-4-14-12-13(6-7-15(14)19)8-9-18-17(20)16-5-3-11-21-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWTJNCUJNVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














